10NH2-11F-Camptothecin (TFA)
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Overview
Description
10NH2-11F-Camptothecin (TFA) is a derivative of Camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties and is used as an ADC cytotoxin for the synthesis of antibody-drug conjugates (ADCs) . The addition of the 10NH2 and 11F groups enhances its biological activity and specificity .
Preparation Methods
The synthesis of 10NH2-11F-Camptothecin (TFA) involves several steps, starting from CamptothecinThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired modifications are achieved .
In industrial production, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
10NH2-11F-Camptothecin (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs .
Scientific Research Applications
10NH2-11F-Camptothecin (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and mechanisms of Camptothecin derivatives.
Biology: It is used to study the biological effects of Camptothecin derivatives on cellular processes, including DNA replication and repair.
Medicine: It is used in the development of anticancer therapies, particularly in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer treatment
Mechanism of Action
10NH2-11F-Camptothecin (TFA) exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is essential for DNA replication and transcription. By binding to the topoisomerase I-DNA complex, 10NH2-11F-Camptothecin (TFA) stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and apoptosis .
Comparison with Similar Compounds
10NH2-11F-Camptothecin (TFA) is unique due to the presence of the 10NH2 and 11F groups, which enhance its biological activity and specificity. Similar compounds include:
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A derivative of Camptothecin used in cancer therapy.
Irinotecan: Another derivative used in the treatment of colorectal cancer
These compounds share a similar mechanism of action but differ in their chemical structure and specific applications .
Properties
Molecular Formula |
C22H17F4N3O6 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H16FN3O4.C2HF3O2/c1-2-20(27)12-5-16-17-10(3-9-4-14(22)13(21)6-15(9)23-17)7-24(16)18(25)11(12)8-28-19(20)26;3-2(4,5)1(6)7/h3-6,27H,2,7-8,22H2,1H3;(H,6,7)/t20-;/m0./s1 |
InChI Key |
YCQPWZBYHVNXEP-BDQAORGHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)N)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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